3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC16808742
Molecular Formula: C13H12FNO2S
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FNO2S |
|---|---|
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | methyl 3-amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C13H12FNO2S/c1-7-10(15)12(13(16)17-2)18-11(7)8-3-5-9(14)6-4-8/h3-6H,15H2,1-2H3 |
| Standard InChI Key | QJHJKVOBCLJBFO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester is C₁₃H₁₁FNO₂S, with a molecular weight of 265.30 g/mol. Its structure consists of a thiophene ring substituted at position 3 with an amino group (-NH₂), position 4 with a methyl group (-CH₃), position 5 with a 4-fluorophenyl moiety, and position 2 with a methyl ester (-COOCH₃). The fluorine atom on the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions .
Table 1: Comparative Molecular Data of Thiophene Derivatives
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of thiophene derivatives typically involves multi-step protocols, including cyclization, functionalization, and purification. For the target compound, a plausible route involves:
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Thiophene Ring Formation: Cyclocondensation of α-mercapto ketones with β-keto esters or nitriles under acidic conditions.
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Nitration and Amination: Introduction of the amino group via nitration followed by reduction, as seen in analogs like methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate.
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Friedel-Crafts Alkylation: Introduction of the 4-fluorophenyl group using 4-fluorobenzene derivatives in the presence of Lewis acids.
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Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic or basic conditions .
Table 2: Representative Reaction Conditions for Key Steps
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data for the target compound is scarce, analogs suggest:
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Melting Point: Estimated 90–110°C (cf. 84–85°C for methyl 3-amino-5-methylthiophene-2-carboxylate ).
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Solubility: Low water solubility (<1 mg/mL) but high solubility in polar aprotic solvents (e.g., DMSO, DMF) .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Partition Coeff.) | 2.8 ± 0.3 | Computational modeling |
| pKa (Amino group) | 2.1–2.5 | Analog comparison |
| Density | 1.29–1.32 g/cm³ | Group contribution |
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The thiophene sulfur can form sulfoxides or sulfones using H₂O₂ or KMnO₄.
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Reduction: LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation saturates the thiophene ring .
Research Applications
Pharmaceutical Development
Thiophene derivatives exhibit bioactivity against enzymes like lipoxygenase (LOX) and kinases. The 4-fluorophenyl group enhances binding affinity to hydrophobic pockets in target proteins, as seen in EGFR inhibitors .
Material Science
The conjugated thiophene system enables applications in organic semiconductors. Fluorine substitution improves charge transport properties, as demonstrated in polythiophene-based OLEDs .
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